molecular formula C15H17NO4 B1396566 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate CAS No. 272438-11-6

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Cat. No. B1396566
M. Wt: 275.3 g/mol
InChI Key: AYLPJERLLUZRGD-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 . It is also known by other names such as Methyl 1-BOC-indole-5-carboxylate and 1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3 . The Canonical SMILES structure is CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC .


Physical And Chemical Properties Analysis

The molecular weight of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is 275.30 g/mol . It has a computed XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass are 275.11575802 g/mol . The topological polar surface area is 57.5 Ų .

Scientific Research Applications

Synthesis of Marine Alkaloid Analogues

  • A study by Carbone et al. (2013) details the synthesis of derivatives related to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, used in the preparation of deaza analogues of the bis-indole alkaloid topsentin. These compounds, however, showed limited activity in anticancer assays against various human tumor cell lines, except for moderate activity in certain cases (Carbone et al., 2013).

Palladium-Catalyzed Intramolecular Annulation

  • Zhang and Larock (2003) conducted research on the palladium-catalyzed intramolecular annulation of alkynes, which involved compounds similar to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This method was used to produce various gamma-carboline derivatives, showcasing the versatility of these compounds in chemical synthesis (Zhang & Larock, 2003).

Catalyst for Oxidation of Alcohols

  • In 2012, Shen et al. described the use of a similar compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This indicates the potential of related compounds in catalytic processes (Shen et al., 2012).

Synthesis of Heterocyclic Carboxylic Acids

  • Fritsche et al. (2006) researched the synthesis of tert-butyl esters of indole-5-carboxylic acid, closely related to the compound of interest. This synthesis was part of a broader study on the accessibility of various heterocyclic carboxylic acids, which are important in many chemical applications (Fritsche et al., 2006).

Synthesis of Psychotropic Agents

  • Isherwood et al. (2012) conducted research on synthesizing potent 5-HT6 antagonists derived from an epiminocyclohept[b]indole scaffold, involving intermediates similar to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate. This research highlights the application of such compounds in the development of neurological agents (Isherwood et al., 2012).

Recyclization Studies

  • Butin et al. (2008) investigated the recyclization of compounds related to 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate under acidic conditions, providing insights into the reactivity and transformation mechanisms of such compounds (Butin et al., 2008).

Future Directions

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of compounds like 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate could be of great interest in the future.

properties

IUPAC Name

1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPJERLLUZRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705823
Record name 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

CAS RN

272438-11-6
Record name 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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